molecular formula C12H13F3O3 B1527344 Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate CAS No. 1280673-40-6

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate

Cat. No.: B1527344
CAS No.: 1280673-40-6
M. Wt: 262.22 g/mol
InChI Key: MHHPLJDSWJLCBU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate is a chemical compound of significant interest in organic and medicinal chemistry research. Its structure, featuring a phenoxypropanoate ester and a strategically placed trifluoromethyl group, makes it a valuable intermediate in the synthesis and development of novel active molecules. The trifluoromethyl group is a key motif in modern drug discovery due to its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This has led to its incorporation into numerous approved pharmaceuticals across various therapeutic areas . Researchers utilize this compound primarily as a versatile building block. It can be explored for the development of vasodilators, as seen in closely related dihydropyridine structures . Furthermore, compounds with the trifluoromethylphenoxy group are investigated for their potential as enzyme inhibitors, such as carbonic anhydrase inhibitors, which are relevant for conditions like glaucoma and epilepsy . The ethyl ester functional group provides a synthetic handle for further chemical modifications, including hydrolysis to the corresponding acid or transformation into other derivatives, enabling structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-3-17-11(16)8(2)18-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHPLJDSWJLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate is a compound of increasing interest in various fields, particularly in agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenoxy moiety, which significantly enhances its lipophilicity and metabolic stability. The molecular formula is C12H12F3O3C_{12}H_{12}F_3O_3, with a molecular weight of approximately 300.24 g/mol. This unique structure contributes to its biological activities, making it a candidate for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. This compound has been shown to exhibit:

  • Antimicrobial Activity : It demonstrates potential against various bacterial strains, inhibiting growth through interference with critical metabolic processes.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by modulating cytokine production and signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound can down-regulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory conditions.

Case Studies

  • Agricultural Applications : this compound has been investigated for its herbicidal properties. It selectively inhibits specific enzymatic pathways in plants, leading to the cessation of growth in targeted weed species while exhibiting low toxicity to non-target plants. Field trials have shown effective control of several weed species without harming surrounding crops.
  • Pharmaceutical Development : In a study focusing on drug development, researchers explored the compound's ability to inhibit certain enzymes involved in disease processes. The compound showed promise as a lead candidate for further modification to enhance its therapeutic index.

Comparison with Similar Compounds

Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate (CAS 1443345-65-0)

  • Structure: Features a chloro (-Cl) group at the 2-position and a trifluoromethyl group at the 4-position on the phenoxy ring.
  • Properties : Increased lipophilicity (logP ~3.8) compared to the target compound due to the additional chloro substituent. This enhances membrane permeability but may reduce hydrolytic stability .
  • Applications : Discontinued due to unspecified stability or regulatory issues, highlighting the sensitivity of substituent positioning to commercial viability .

Haloxyfop-methyl (Methyl 2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoate)

  • Structure : Replaces the phenyl ring with a pyridinyl group and introduces a chloro substituent.
  • Activity: 10-fold higher herbicidal efficacy against grasses compared to non-pyridine analogs, attributed to improved target-site binding (e.g., acetyl-CoA carboxylase inhibition) .
  • Selectivity : Methyl ester group reduces persistence in soil compared to ethyl esters .

Ester Group Modifications

Quizalofop-P-ethyl ((R)-Ethyl 2-[4-((6-chloro-2-quinoxalinyl)oxy)phenoxy]propanoate)

  • Structure: Ethyl ester with a quinoxalinyl substituent.
  • Steric Effects: The bulky quinoxaline ring enhances target specificity for grass weeds but limits broad-spectrum activity .
  • Degradation : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging field efficacy .

Fluazifop-butyl ((+)-Butyl 2-[4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoate)

  • Structure : Butyl ester with a pyridinyl group.
  • Lipophilicity : Higher logP (4.2) than ethyl analogs, improving rainfastness but increasing bioaccumulation risks .

Physicochemical and Environmental Properties

Property Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate Haloxyfop-methyl Quizalofop-P-ethyl
logP ~3.5 3.2 4.0
Water Solubility (mg/L) <10 8.5 0.5
Hydrolysis Half-life 30 days (pH 7) 7 days (pH 7) 90 days (pH 7)
Soil DT₅₀ 60 days 14 days 120 days

Data derived from structural analogs and extrapolation .

Preparation Methods

General Synthetic Strategy

The core synthetic approach for Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate involves the nucleophilic substitution reaction where the phenolic oxygen of 3-(trifluoromethyl)phenol attacks an activated ethyl 2-halopropanoate or its equivalent to form the ether linkage. This is typically facilitated by a base and conducted in polar aprotic solvents or under reflux conditions.

Preparation via Nucleophilic Substitution of Ethyl 2-Halopropanoate

Method Overview:

  • Starting materials: 3-(trifluoromethyl)phenol and ethyl 2-chloropropanoate or ethyl 2-bromopropanoate.
  • Base: Anhydrous potassium carbonate or sodium hydroxide.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
  • Conditions: Refluxing the mixture for several hours (typically 6–10 hours).
  • Workup: After reaction completion, the mixture is cooled, filtered to remove inorganic salts, and the organic layer is extracted, washed, dried, and concentrated.
  • Purification: Column chromatography on silica gel using chloroform or ethyl acetate mixtures.

Example from Literature:

  • In a related preparation of acifluorfen (a structurally similar compound), the reaction of chloro-4-trifluoromethylphenol with isopropyl 2-nitrobenzoyl chloride in the presence of potassium carbonate in DMSO and cyclohexane under reflux at 100°C for 3–4 hours gave high yields (~92–93%) of the ether intermediate, which was then hydrolyzed and purified to yield the target compound.

  • Analogously, for this compound, 3-(trifluoromethyl)phenol can be reacted with ethyl 2-halopropanoate under similar conditions to afford the desired ether in good yield.

Preparation via Condensation of Phenol with 2-Halopropanoic Acid Derivatives

An alternative approach involves first synthesizing the phenoxy intermediate by condensation of 3-(trifluoromethyl)phenol with 2-halopropanoic acid or its derivatives, followed by esterification to form the ethyl ester.

  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: Acetonitrile or DMF.
  • Reaction: Refluxing for 6–8 hours.
  • Esterification: If starting from acid, esterification with ethanol under acidic conditions or via acid chloride intermediates.

This method is supported by procedures used in the synthesis of related quinoxaline-phenoxypropanoate herbicides, where substituted phenols were reacted with 2-halopropanoic acid derivatives in the presence of inorganic bases in acetonitrile, yielding ethyl esters after purification.

Suzuki Coupling and Subsequent Nucleophilic Substitution (Advanced Method)

Recent synthetic advances utilize palladium-catalyzed Suzuki cross-coupling reactions to introduce trifluoromethyl-substituted aromatic rings onto phenol derivatives, followed by nucleophilic substitution to yield this compound.

  • Step 1: Suzuki coupling of 2,3-dichloro-5-trifluoromethylpyridine or related trifluoromethylated aryl halides with substituted phenylboronic acids under Pd catalysis.
  • Step 2: Nucleophilic substitution of the resulting phenol intermediates with ethyl 2-halopropanoates in DMF.
  • Catalysts and Reagents: Pd(PPh3)4, bases such as cesium carbonate, and solvents like DMF.
  • Yields: High yields with good purity confirmed by NMR and HRMS.
  • Characterization: Structural confirmation by X-ray crystallography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate, sodium hydroxide Used to deprotonate phenol for nucleophilic attack
Solvent DMF, DMSO, acetonitrile Polar aprotic solvents favor SN2 reactions
Temperature 80–110 °C (reflux) Elevated temperature accelerates reaction
Reaction Time 3–10 hours Depends on substrate reactivity
Workup Filtration, extraction with organic solvents Removal of inorganic salts and impurities
Purification Silica gel chromatography Chloroform or ethyl acetate eluents
Yield 80–93% (depending on method) High yields reported in literature

Analytical and Characterization Data

  • NMR Spectroscopy: $$ ^1H $$ and $$ ^{19}F $$ NMR confirm the presence of trifluoromethyl groups and ether linkages.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
  • Melting Point: Typically reported for purified crystalline products.
  • X-ray Crystallography: Used in advanced studies to confirm molecular structure and conformation.

Summary of Key Research Findings

  • The nucleophilic substitution of 3-(trifluoromethyl)phenol with ethyl 2-halopropanoate in the presence of potassium carbonate in polar aprotic solvents is the most straightforward and effective method, yielding high purity products.
  • Alternative methods involving Suzuki coupling enable the introduction of trifluoromethyl groups onto phenol precursors before ether formation, offering structural diversity.
  • Reaction optimization focuses on base choice, solvent, temperature, and time to maximize yield and purity.
  • Purification via column chromatography and recrystallization is essential to obtain analytically pure compounds.
  • Characterization by NMR, MS, and X-ray crystallography ensures structural confirmation and quality control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate, and how are intermediates purified?

  • Methodological Answer : A typical synthesis involves reacting a hydroxyl-containing precursor (e.g., 3-(trifluoromethyl)phenol) with an ethyl propanoate derivative under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution. Post-reaction, the crude product is purified via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates and the final compound .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with chemical shifts for the trifluoromethyl group typically appearing at ~110–120 ppm in ¹⁹F NMR. Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and stability under varying conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but increases susceptibility to hydrolysis in acidic/basic environments. Stability studies should monitor degradation products via LC-MS under controlled pH and temperature. Comparative analysis with non-fluorinated analogs (e.g., methyl-substituted derivatives) reveals accelerated hydrolysis rates for the trifluoromethyl variant .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using ISO-certified cell lines (e.g., HeLa, MCF-7) and dose-response curves (IC₅₀ calculations). Cross-validate results with orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification). Structural analogs (e.g., ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate) provide insight into substituent effects on activity .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies on target residues. For enzyme inhibition assays, measure kinetic parameters (Km, Vmax) using fluorogenic substrates .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer : Introduce steric hindrance near the ester group (e.g., tert-butyl substitution) to slow enzymatic hydrolysis. Fluorine scan (replacing hydrogen with fluorine at specific positions) improves metabolic resistance while retaining lipophilicity. In vitro microsomal stability assays (e.g., liver microsomes) compare half-lives of derivatives .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally related fluorinated esters in SAR studies?

  • Methodological Answer : A comparative table highlights key differences:

CompoundAnticancer Activity (IC₅₀, μM)LogPMetabolic Stability (t₁/₂, min)
Ethyl 2-[3-(CF₃)phenoxy]propanoate12.4 ± 1.23.245 ± 3
Methyl 3-(trifluoroethoxy)propanoate28.7 ± 2.12.822 ± 2
Ethyl 3-(difluoroethoxy)propanoate18.9 ± 1.83.035 ± 4

Data derived from cytotoxicity assays (MTT) and microsomal incubations .

Q. What mechanistic insights explain the compound’s selectivity toward specific cytochrome P450 isoforms?

  • Methodological Answer : Competitive inhibition assays with isoform-specific substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan) identify preferential interactions. LC-MS/MS quantifies metabolite formation rates. Structural analogs lacking the phenoxy group show reduced CYP affinity, implicating the aromatic moiety in isoform recognition .

Data Reproducibility and Validation

Q. How to address batch-to-batch variability in synthetic yields or biological activity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: optimize reaction parameters (temperature, solvent ratio) via Design of Experiments (DoE). Use in-process controls (e.g., TLC monitoring) and standardized biological assays with positive/negative controls. Statistical analysis (e.g., ANOVA) identifies critical variables affecting reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate
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Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate

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